Thiopyrophosphoric acid, tetramethyl ester
Overview
Description
Thiopyrophosphoric acid, tetramethyl ester is a chemical compound with the molecular formula C₄H₁₂O₆P₂S and a molecular weight of 250.15 g/mol . It is an ester derivative of thiopyrophosphoric acid, where the acidic hydrogens are replaced by methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiopyrophosphoric acid, tetramethyl ester can be synthesized through the reaction of dimethyl phosphorochloridate with hydrogen sulfide in the presence of a base . The reaction typically occurs under controlled conditions to ensure the formation of the desired ester.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Thiopyrophosphoric acid, tetramethyl ester undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic catalysts.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: Methanol and thiopyrophosphoric acid.
Substitution: Depending on the nucleophile, various substituted thiopyrophosphoric acid derivatives.
Scientific Research Applications
Thiopyrophosphoric acid, tetramethyl ester has diverse applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of other organophosphorus compounds.
Catalysis: Acts as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Material Science: Utilized in the development of flame retardants and other advanced materials.
Biological Research: Investigated for its potential role in modifying biomolecules and studying enzyme mechanisms.
Mechanism of Action
The mechanism of action of thiopyrophosphoric acid, tetramethyl ester involves its ability to participate in phosphorylation reactions. It can transfer its phosphate group to other molecules, thereby modifying their chemical properties and biological activities . This mechanism is particularly useful in the study of enzyme functions and protein modifications.
Comparison with Similar Compounds
- Tetramethyl thiopyrophosphate
- Thiodiphosphoric acid, tetramethyl ester
Comparison: Thiopyrophosphoric acid, tetramethyl ester is unique due to its specific ester configuration and the presence of a central P-S-P linkage. This structure imparts distinct chemical reactivity and stability compared to other similar compounds . Its ability to undergo hydrolysis and substitution reactions under mild conditions makes it a versatile reagent in various chemical processes.
Properties
IUPAC Name |
dimethoxyphosphinothioyl dimethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12O6P2S/c1-6-11(5,7-2)10-12(13,8-3)9-4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJYWCJJBFKIRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)OP(=S)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12O6P2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60965404 | |
Record name | O,O,O,O-Tetramethyl thiodiphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60965404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5930-73-4, 51120-35-5 | |
Record name | Thiodiphosphorothioic acid, O,O,O',O'-tetramethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005930734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl sulfotep | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051120355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O,O,O,O-Tetramethyl thiodiphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60965404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 'O,O-dimethyl-O-3,5,6-trichloro-2-pyridyl phosphorothioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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